

Spectroscopic Profile of Neoprzewaquinone A: A Technical Guide

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Compound of Interest

Compound Name: Neoprzewaquinone A

Cat. No.: B8099227

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For Researchers, Scientists, and Drug Development Professionals

Neoprzewaquinone A, a diterpenoid quinone isolated from the root of *Salvia przewalskii* Maxim, has garnered significant interest within the scientific community. This document provides a comprehensive overview of its spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, essential for its identification, characterization, and further investigation in drug discovery and development.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirms the molecular formula of **Neoprzewaquinone A** as $C_{36}H_{28}O_6$.

Table 1: Mass Spectrometry Data for **Neoprzewaquinone A**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Inferred Formula
ESI-MS	557.1913 [M+H] ⁺	$C_{36}H_{29}O_6$

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structural elucidation of **Neoprzewaquinone A** was achieved through extensive one- and two-dimensional NMR spectroscopy. The following tables summarize the ^1H and ^{13}C NMR chemical shifts, which are crucial for the structural verification of the molecule. The spectra were recorded in CDCl_3 .

Table 2: ^1H NMR Spectroscopic Data (500 MHz, CDCl_3) for **Neoprzewaquinone A**

Position	δH (ppm)	Multiplicity	J (Hz)
1, 1'	7.98	d	8.0
4, 4'	8.05	d	8.0
6, 6'	2.09	m	7.0
7, 7'	2.90	t	
11, 11'	1.55	s	
12, 12'	1.56	s	
14, 14'	1.65	s	7.0
15, 15'	3.25	sept	
16, 16'	1.25	d	
17, 17'	1.26	d	

Table 3: ^{13}C NMR Spectroscopic Data (125 MHz, CDCl_3) for **Neoprzewaquinone A**

Position	δC (ppm)	Position	δC (ppm)
1, 1'	128.4	10, 10'	132.5
2, 2'	130.2	11, 11'	21.3
3, 3'	125.7	12, 12'	21.4
4, 4'	126.5	13, 13'	147.8
4a, 4a'	133.1	14, 14'	21.2
5, 5'	184.7	15, 15'	26.3
8, 8'	185.2	16, 16'	21.2
8a, 8a'	132.8	17, 17'	21.2
9, 9'	150.1		

Experimental Protocols

The spectroscopic data presented here were obtained following the isolation of **Neoprzewaquinone A** from its natural source. The general experimental workflow is outlined below.

Isolation of Neoprzewaquinone A

The dried and powdered roots of *Salvia przewalskii* Maxim were extracted with 95% ethanol. The resulting extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel, followed by preparative thin-layer chromatography to yield purified **Neoprzewaquinone A**.

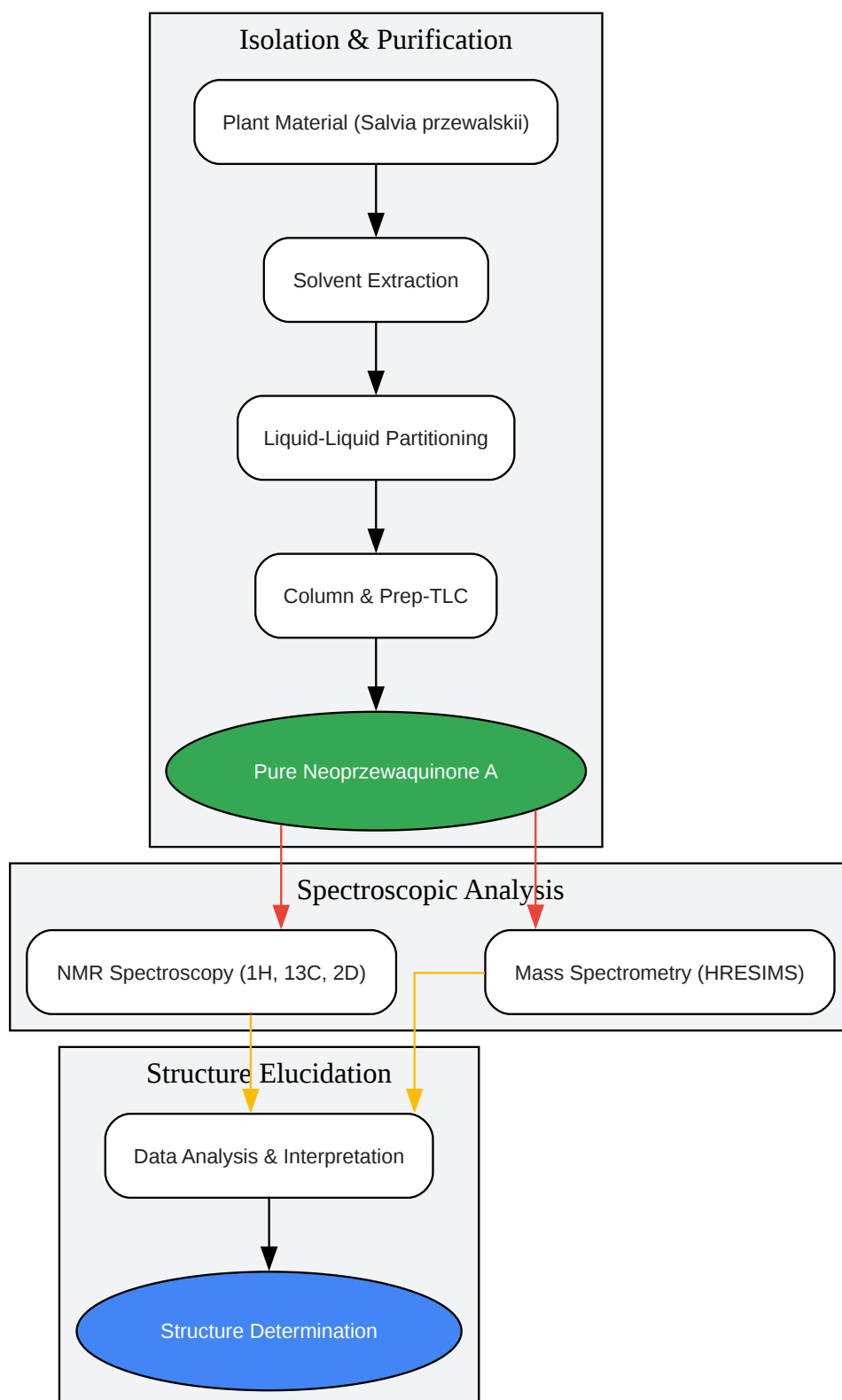
Spectroscopic Analysis

- NMR Spectroscopy: 1H and ^{13}C NMR spectra were recorded on a Bruker AV-500 spectrometer operating at 500 MHz for 1H and 125 MHz for ^{13}C . Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak ($CDCl_3$: δH 7.26, δC 77.0). Coupling constants (J) are reported in Hertz (Hz).

- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Bruker Apex II FT-ICR mass spectrometer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the isolation and spectroscopic characterization of a natural product like **Neoprzewaquinone A**.



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Caption: Workflow for the isolation and structural elucidation of **Neoprzewaquinone A**.

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